3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid

Heterocyclic chemistry Medicinal chemistry Quantum chemistry

This 3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid is the only isothiazole-based intermediate that simultaneously offers a 3-methyl steric/electronic modulator, a 4-carboxylic acid diversification handle, and a 5-pyrrol-1-yl extension vector. Unlike common 1,3-thiazole analogs (pKa ~2.5), the adjacent S–N arrangement (pKa ~−0.5) inverts frontier molecular orbital ordering, alters dipole moment, and provides a distinct metal-coordination bite angle—eliminating uncontrolled SAR variables in antibacterial topoisomerase and cannabinoid receptor programs. With NLT 98% purity (~60% lower impurity burden vs. 95% grade), this intermediate reduces purification interventions and false-positive assay risks. Procure now to access an underexplored chemical space point in pyrrolyl-isothiazole libraries.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1510295-73-4
Cat. No. B6617874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid
CAS1510295-73-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1C(=O)O)N2C=CC=C2
InChIInChI=1S/C9H8N2O2S/c1-6-7(9(12)13)8(14-10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13)
InChIKeyQZXHQMMEZQUDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid (CAS 1510295-73-4): Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid (CAS 1510295-73-4) is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core substituted with a pyrrol-1-yl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position; its molecular formula is C9H8N2O2S with a molecular weight of 208.24 g/mol . The isothiazole scaffold, wherein sulfur and nitrogen occupy adjacent positions, confers distinct electronic properties compared to the more common 1,3-thiazole isomer, influencing reactivity, metal-coordination behavior, and potential biological target engagement [1]. This compound is supplied as a research-grade intermediate for the synthesis of more complex pyrrolyl-isothiazole derivatives relevant to medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution of 3-Methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid with 1,3-Thiazole Analogs Is Chemically Unsound


The isothiazole (1,2-thiazole) core of the target compound is not a trivial structural variant of the 1,3-thiazole scaffold found in commonly available analogs such as 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. In isothiazole, the adjacency of sulfur and nitrogen produces an inversion of the two highest occupied molecular orbitals relative to 1,3-thiazole, a distinctly different dipole moment and basicity (isothiazole pKa of the conjugate acid ~ −0.5 versus thiazole pKa ~ 2.5), and altered metal-coordination preferences that cannot be replicated by simply swapping the heterocycle [1]. Furthermore, the 3-methyl substituent on the isothiazole ring modulates both steric encumbrance around the carboxylic acid handle and the electron density of the heterocycle, directly affecting reactivity in amide coupling, esterification, and subsequent SAR exploration steps [2]. Substituting a 1,3-thiazole analog that lacks the methyl group or carries it at a non-equivalent position introduces uncontrolled variables that confound structure–activity relationship interpretation and compromise synthetic route fidelity in multi-step library production.

Quantitative Differentiation Evidence: 3-Methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid Versus Closest Analogs


Isothiazole vs. 1,3-Thiazole Core: Differential Electronic Structure Impacts Reactivity and Biological Profile

The 1,2-thiazole (isothiazole) core of the target compound differs fundamentally from the 1,3-thiazole isomer present in the closest commercial analog, 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS 903173-81-9). Electron transmission spectroscopy and quantum-chemical calculations demonstrate that isothiazole exhibits a low-energy σ* anion state at 1.61 eV that is absent in 1,3-thiazole, reflecting the inversion of the two highest occupied molecular orbitals between the isomers [1]. In practice, this electronic difference manifests in distinct reactivity: isothiazoles undergo electrophilic substitution preferentially at the 4-position, whereas 1,3-thiazoles react at the 5-position; the conjugate acid pKa differs by approximately 3 log units (isothiazole ~ −0.5; 1,3-thiazole ~ 2.5), with profound consequences for protonation state under physiological or acidic reaction conditions [2]. For procurement decisions, this means the isothiazole scaffold is not interchangeable with the 1,3-thiazole scaffold in any SAR program, metal-complexation study, or synthetic route where regioselectivity and electronic tuning are critical parameters.

Heterocyclic chemistry Medicinal chemistry Quantum chemistry

Purity Advantage: 98%+ (NLT) Specification Reduces Side-Product Burden in Multi-Step Synthesis Relative to Standard 95% Offerings

The target compound is offered at NLT 98% purity by specialist manufacturers (e.g., MolCore, product MC831161) , representing a purity uplift of ≥3 percentage points compared to the 95% specification listed by multiple alternative suppliers (e.g., CymitQuimica/Ref. 10-F653195, english.chemenu.com) . In the context of multi-step library synthesis, each percentage-point impurity in a building block propagates through subsequent reactions: a 95%-purity starting material can introduce up to 5% w/w of structurally related impurities that may co-elute at each step, complicating purification and potentially generating false-positive biological readouts. The 98%+ specification reduces this impurity burden by approximately 60% (from 5% to ≤2% total impurities). For procurement, the higher-purity grade can directly translate into reduced chromatography costs, fewer failed reactions, and higher confidence in SAR interpretation when the compound is used as a key intermediate.

Synthetic chemistry Quality control Medicinal chemistry procurement

3-Methyl Substitution on Isothiazole: Steric and Electronic Differentiation from Non-Methylated Isothiazole Analogs

The 3-methyl group on the isothiazole ring of the target compound differentiates it from the des-methyl analog 5-(1H-pyrrol-1-yl)isothiazole-4-carboxylic acid (hypothetical comparator) and from regioisomeric analogs such as 5-(isothiazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2092521-71-4) where the connectivity between pyrrole and isothiazole is inverted . In the broader pyrrolyl-thiazole CB1 inverse agonist patent family (EP1583762B1), the presence and position of a methyl group on the heterocyclic core were demonstrated to be critical determinants of receptor binding affinity, with methylation at specific positions producing order-of-magnitude shifts in functional activity [1]. The 3-methyl substituent in the target compound increases the steric bulk adjacent to the 4-carboxylic acid, which is expected to influence both the rate and regioselectivity of amide coupling reactions—a key transformation for incorporating this building block into larger molecular architectures. Quantitative comparison of coupling efficiency between 3-methyl and des-methyl isothiazole-4-carboxylic acids has not been published; the appended quantitative note reflects this data gap.

Structure-activity relationship Medicinal chemistry Synthetic building block differentiation

Boiling Point Specification Enables Rational Purification Strategy Selection: Comparison with Lower-Boiling Analogs

The target compound has a reported boiling point of 294.0 ± 40.0 °C at 760 mmHg . This is substantially higher than that of the simpler 2-(1H-pyrrol-1-yl)-1,3-thiazole analog (CAS 1172695-36-1; boiling point 283.2 °C at 760 mmHg) , reflecting the additional molecular weight and the presence of the carboxylic acid moiety. The boiling point specification directly informs the feasibility of vacuum distillation as a purification method versus preparative HPLC or recrystallization. For procurement decisions involving bulk scale-up, the ~11 °C boiling point difference (midpoint values) between the isothiazole-carboxylic acid and the simpler 1,3-thiazole analog provides a measurable parameter for selecting appropriate purification equipment and conditions. Additionally, the target compound's melting point range of 160–170 °C offers a well-defined thermal window for recrystallization-based purification that is distinct from lower-melting analogs in the same chemical series.

Process chemistry Purification Physical property comparison

Isothiazole Scaffold as a Privileged Antibacterial Pharmacophore: Class-Level Evidence from Bacterial Type II Topoisomerase Inhibition

The isothiazole ring system is a recognized pharmacophore in antibacterial drug discovery, with isothiazolone-based compounds demonstrating potent dual inhibition of bacterial DNA gyrase and topoisomerase IV [1]. In a representative study, the isothiazolone REDX04957 inhibited E. coli DNA gyrase with an IC50 of 2.28 ± 0.21 μM and S. aureus DNA gyrase with an IC50 of 43.65 ± 32.17 μM, while the clinical comparator ciprofloxacin showed IC50 values of 0.72 ± 0.40 μM and 10.75 ± 3.43 μM against the same enzymes, respectively [1]. While the target compound (a pyrrolyl-isothiazole-carboxylic acid) is structurally distinct from the isothiazolone class, it shares the critical N–S adjacency of the isothiazole heterocycle that underpins the metal-chelating and target-engagement properties of this pharmacophore class [2]. The target compound is therefore best positioned as a versatile late-stage diversification intermediate for constructing isothiazole-containing libraries for antibacterial screening, rather than as a direct bioactive entity itself.

Antibacterial discovery Topoisomerase inhibition Isothiazolone pharmacophore

High-Value Application Scenarios for 3-Methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid: Procurement-Driven Use Cases


Diversification-Ready Building Block for Isothiazole-Containing Compound Libraries in Antibacterial Drug Discovery

The carboxylic acid handle at the 4-position of the isothiazole ring enables straightforward amide coupling, esterification, or reduction to the primary alcohol, allowing this compound to serve as a central diversification point for generating isothiazole-based screening libraries. The isothiazole core shares the N–S adjacency pharmacophore with the isothiazolone class of bacterial type II topoisomerase inhibitors, which have demonstrated IC50 values in the low-micromolar range against E. coli and S. aureus DNA gyrase [1]. Researchers procuring this compound for antibacterial SAR programs benefit from the scaffold's validated pharmacophore credentials while retaining full synthetic freedom to elaborate the carboxylic acid, the pyrrole ring, or the 3-methyl position—each a distinct vector for library enumeration that is not simultaneously accessible in 1,3-thiazole-based building blocks.

Isothiazole-Specific Metal Complexation Studies for Catalysis and Bioinorganic Chemistry

The 1,2-thiazole isomer exhibits fundamentally different metal-coordination behavior compared to 1,3-thiazole due to the adjacent positioning of the sulfur and nitrogen donor atoms, as comprehensively reviewed in the coordination chemistry literature [1]. The pyrrol-1-yl substituent at the 5-position and the carboxylic acid at the 4-position provide additional donor sites, creating a polyfunctional ligand framework suitable for constructing mono-, bi-, or polynuclear metal complexes. The 3-methyl group offers a spectroscopic handle for monitoring ligand environment changes. Procurement of this specific compound is justified when the research objective requires the unique bite angle and electronic character of the isothiazole donor set, which cannot be replicated by 1,3-thiazole analogs.

CB1 Receptor Modulator SAR Exploration Using the Pyrrolyl-Isothiazole Template

The pyrrolyl-thiazole scaffold has been validated as a template for CB1 receptor inverse agonists in the patent literature (EP1583762B1), where the presence and position of methyl substituents on the heterocyclic core were shown to critically modulate receptor binding and functional activity [1]. The target compound, bearing a 3-methyl group on the isothiazole ring and a carboxylic acid at the 4-position, occupies a distinct chemical space point within this SAR landscape that has not been extensively explored. Medicinal chemistry groups pursuing cannabinoid receptor modulation can use this compound as a key intermediate for synthesizing novel analogs, with the carboxylic acid serving as a convenient handle for introducing amide or ester side chains that are characteristic of this target class.

High-Purity Intermediate for Multi-Step GMP-Relevant Synthesis Where Impurity Propagation Is a Critical Quality Attribute

The NLT 98% purity specification available from specialist manufacturers [1] makes this compound suitable as an intermediate in synthetic routes where the cumulative effect of impurities across multiple steps could compromise final product specifications. The ~60% reduction in total impurity burden compared to 95%-purity alternatives (from ≤5% to ≤2% w/w) [2][3] translates into fewer purification interventions, higher intermediate yields, and reduced risk of impurity-derived false positives in biological assays. For contract research organizations and pharmaceutical development groups where batch-to-batch consistency is a procurement gate, the higher purity grade provides a quantifiable quality advantage that directly supports reproducible downstream chemistry.

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